

Citronellyl Formate: A Technical Guide to Safety and Toxicology

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Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicological data currently available for **Citronellyl Formate** (CAS No. 105-85-1), a fragrance ingredient used in various consumer products. The information is compiled from Safety Data Sheets (SDS), peer-reviewed scientific assessments, and regulatory guidelines to support informed research and development.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological endpoints for **Citronellyl Formate**.

Table 1: Acute Toxicity



Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	8400 mg/kg	Not Classified	[1][2][3][4][5]
LD50	Rat	Oral	> 5000 mg/kg	Presumed Non-Toxic	[6]
Dermal Toxicity	-	-	No data available	Unknown	[1][5][6]
Inhalation Toxicity	-	-	No data available	Unknown	[1][6]

Table 2: Irritation and Sensitization

Endpoint	Species/Test Type	Concentration	Result	Reference
Skin Irritation	Human	4% solution	No irritation	[1][5]
Skin Irritation	Rabbit (predicted)	Neat	Causes skin irritation	[1][2][6][7][8]
Eye Irritation	Rabbit (predicted)	Neat	Causes serious eye irritation	[1][2][6][7]
Skin Sensitization	Human (HRIPT)	4% solution	No sensitization	[1][5]
Skin Sensitization	Mouse (LLNA)	-	EC3 = 32.4% (Sensitizer)	[9]

Table 3: Repeated Dose Toxicity

Endpoint	Species	Study Duration	Route	Value	Reference
NOAEL	Rat	- (OECD 422 Study)	Oral	200 mg/kg/day	[10]



Table 4: Genotoxicity

Test Type	System	Metabolic Activation	Result	Reference
Ames Test (predicted)	In vitro	With and without	Not genotoxic	[9]

Note: Data on carcinogenicity and reproductive toxicity for **Citronellyl Formate** are not available in the public domain. It is not classified as a carcinogen by IARC or OSHA.[1][2]

Experimental Protocols

The toxicological data presented are based on studies likely conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The detailed methodologies for key experiments are outlined below.

Acute Oral Toxicity (OECD TG 420/423)

The acute oral toxicity, expressed as the LD50, was likely determined following a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).

- Species: Typically, young adult female rats are used.
- Administration: The test substance is administered as a single oral dose by gavage.
- Dose Levels: A stepwise procedure is used where the substance is administered to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first animal determines the dose for the next.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.
- Endpoint: The test allows for the determination of the LD50 and provides information on the hazardous properties of the substance.



Skin Irritation (OECD TG 404)

The assessment of skin irritation potential follows protocols such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

- Species: The albino rabbit is the preferred species.
- Application: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied uniformly to a small area (approx. 6 cm²) of the shaved skin. The area is covered with a gauze patch and non-irritating tape.
- Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system (e.g., Draize scoring).[11]
- Endpoint: The scores are evaluated to determine the irritation potential, from non-irritating to corrosive.

Eye Irritation (OECD TG 405)

The potential for serious eye irritation is assessed using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

- Species: The albino rabbit is the recommended test animal.
- Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] Ocular lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed lesions is also assessed, with an observation period up to 21 days.[2]
- Endpoint: The severity and reversibility of the ocular responses determine the classification of the substance's eye irritation potential.



Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)

The skin sensitization potential of **Citronellyl Formate** was determined using the murine Local Lymph Node Assay (LLNA).

- Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. The degree of proliferation is proportional to the dose and potency of the sensitizer.[12][13]
- Species: Mice (e.g., CBA/J strain) are used.
- Procedure:
 - Induction: For three consecutive days, the test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear of the test animals.[13] A vehicle control and a positive control group are also included.[12]
 - Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed approximately 5 hours later.
 - Analysis: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined using β-scintillation counting.
- Endpoint: A Stimulation Index (SI) is calculated for each group by dividing the mean
 proliferation in the test group by the mean proliferation in the vehicle control group. A
 substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated
 concentration required to produce an SI of 3, is calculated to indicate the potency of the
 sensitizer.[9]

Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The assessment of genotoxic potential is commonly initiated with the bacterial reverse mutation test, or Ames test.



• Principle: This in vitro assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) that carry mutations in the genes involved in the synthesis of histidine or tryptophan, respectively. The test detects mutations that revert the existing mutations, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a nutrient-deficient medium.[1][6]

Procedure:

- Exposure: Suspensions of bacterial cells are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to simulate mammalian metabolism.[14]
- Methods: Two primary methods are used: the plate incorporation method and the preincubation method.[15]
- Incubation: After exposure, the bacteria are plated on a minimal agar medium. The plates are incubated at 37°C for 48-72 hours.[15]
- Endpoint: The number of revertant colonies is counted for each concentration and compared
 to the number of spontaneous revertant colonies in the negative (solvent) control. A
 substance is considered mutagenic if it causes a concentration-related increase in the
 number of revertant colonies.

Visualized Workflows and Relationships

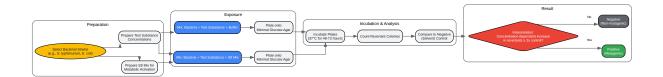
The following diagrams illustrate the workflows of key toxicological assays and the logical framework for safety assessment.



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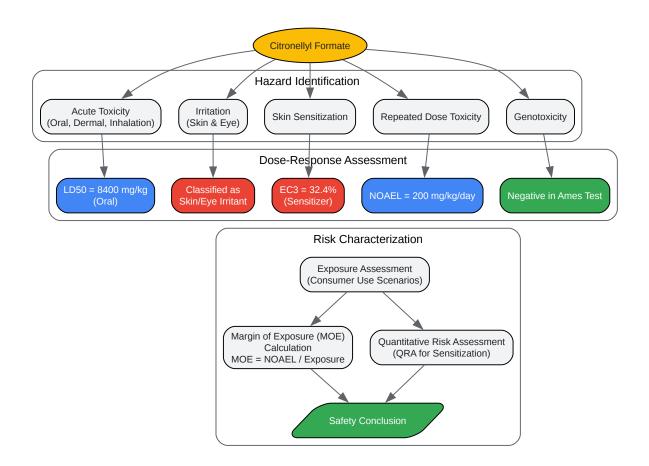
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.





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Caption: Logical flow of a chemical safety assessment.

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